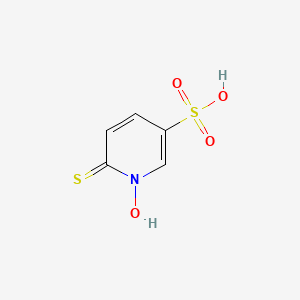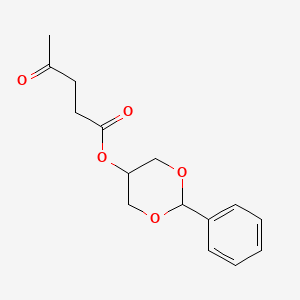
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanylidene group, and a sulfonic acid group attached to a dihydropyridine ring
Méthodes De Préparation
The synthesis of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the hydroxyl group: This step may involve the use of oxidizing agents to introduce the hydroxyl group at the desired position.
Addition of the sulfanylidene group: This can be done through a thiolation reaction, where a sulfur-containing reagent is used.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfanylidene group or to convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the sulfanylidene group can participate in redox reactions, and the sulfonic acid group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-3-sulfonic acid include:
1-Hydroxy-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, which affects its reactivity and applications.
6-Hydroxy-1,6-dihydropyridine-3-sulfonic acid: Lacks the sulfanylidene group, leading to different chemical properties and uses.
1,6-Dihydropyridine-3,6-disulfonic acid: Contains an additional sulfonic acid group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
909784-79-8 |
|---|---|
Formule moléculaire |
C5H5NO4S2 |
Poids moléculaire |
207.2 g/mol |
Nom IUPAC |
1-hydroxy-6-sulfanylidenepyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S2/c7-6-3-4(12(8,9)10)1-2-5(6)11/h1-3,7H,(H,8,9,10) |
Clé InChI |
MNIOIOBEDARJBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)N(C=C1S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)

![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)

phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
